4-(4-heptylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile
Description
Chemical Structure and Properties The compound 4-(4-heptylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile (CAS: 439108-64-2) features a fused indeno[1,2-b]pyridine core substituted with a 4-heptylphenyl group at position 4, a methyl group at position 2, and a nitrile (-CN) at position 3. Its molecular formula is C₂₇H₂₆N₂O, with a molecular weight of 394.52 g/mol .
Synthesis Synthesis typically involves multicomponent reactions (MCRs) using indane-1,3-dione, aldehydes, and active methylene compounds. For example, L-proline catalysis in ethanol under reflux has been employed for analogous ethyl carboxylate derivatives .
Properties
IUPAC Name |
4-(4-heptylphenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O/c1-3-4-5-6-7-10-19-13-15-20(16-14-19)24-23(17-28)18(2)29-26-21-11-8-9-12-22(21)27(30)25(24)26/h8-9,11-16,24,29H,3-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTVBOWTBMZTPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2C(=C(NC3=C2C(=O)C4=CC=CC=C43)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-heptylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile , with the CAS number 439108-62-0, belongs to a class of indeno-pyridine derivatives that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C27H28N2O |
| Molecular Weight | 396.52 g/mol |
| CAS Number | 439108-62-0 |
| Synonyms | 4-(4-heptylphenyl)-2-methyl-5-oxo-1H,4H,5H-indeno[1,2-b]pyridine-3-carbonitrile |
This compound is characterized by a complex structure that includes an indeno-pyridine framework, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests indicated effective inhibition against various strains of bacteria:
- E. coli ATCC 25922
- Pseudomonas aeruginosa ATCC 27853
The minimum inhibitory concentration (MIC) was determined to be effective in suppressing these Gram-negative bacteria, with results comparable to standard antibiotics like ciprofloxacin .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Research indicates that it can scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial as it suggests potential applications in mitigating oxidative stress-related diseases .
Anticancer Activity
In addition to antimicrobial and antioxidant effects, preliminary studies suggest that this compound may possess anticancer properties. Mechanistic studies have indicated that it could induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation .
The biological activities of this compound are hypothesized to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes linked to bacterial metabolism and cancer cell proliferation.
- Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest in cancer cells, leading to reduced proliferation.
- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, the compound may enhance cellular defense mechanisms against oxidative damage.
Study on Antimicrobial Effects
In a controlled study, the antimicrobial efficacy of the compound was tested using the agar well-diffusion method. Results showed a clear zone of inhibition around wells containing the compound when tested against E. coli and P. aeruginosa, indicating strong antibacterial activity .
Study on Antioxidant Activity
A separate investigation utilized DPPH radical scavenging assays to assess antioxidant activity. The results indicated that the compound exhibited a dose-dependent scavenging effect on DPPH radicals, suggesting its potential as a natural antioxidant agent .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Substituent Variations on the Aromatic Ring
Methyl Ester Analog
- Compound: Methyl 4-(4-heptylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (CAS: 439110-72-2).
- Structure : Replaces the nitrile (-CN) with a methyl ester (-COOCH₃).
- This analog has a molecular weight of 429.56 g/mol (C₂₈H₃₁NO₃) .
Carbazole-Substituted Analog
- Compound: Ethyl 4-(9-ethyl-9H-carbazol-3-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (ECPC).
- Structure : Features a carbazole moiety instead of heptylphenyl.
- Activity : Tested as an antimicrobial agent, with enhanced aromaticity from carbazole improving interactions with microbial targets .
Chlorophenyl Analog
- Compound: Methyl 4-(2-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate.
- Structure : Substitutes heptylphenyl with a 2-chlorophenyl group.
Functional Group Modifications
GP-25 Analog (Syk Kinase Inhibitor)
- Compound: (4-Bromo-2-[3-(ethoxycarbonyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridin-4-yl]phenoxy)acetic acid (Chembridge ID 6422575).
- Structure : Bromophenyl and ethoxycarbonyl groups replace heptylphenyl and nitrile.
Benzodioxol Derivative
Physicochemical Properties
| Compound | LogP (Predicted) | Solubility (mg/mL) | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound (Nitrile) | 6.2 | <0.1 | 394.52 |
| Methyl Ester Analog | 6.8 | <0.1 | 429.56 |
| Carbazole Derivative (ECPC) | 5.9 | 0.5 | 487.54 |
| GP-25 Analog | 4.1 | 1.2 | 498.32 |
Note: LogP and solubility values are estimated based on structural features.
Q & A
Q. What are the optimal synthetic routes for 4-(4-heptylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of this compound can be approached via multi-step heterocyclic condensation and cyclization reactions. Key steps include:
- Condensation: Reacting a substituted benzaldehyde derivative (e.g., 4-heptylbenzaldehyde) with aminopyridine precursors under reflux conditions.
- Cyclization: Using catalysts such as palladium or copper in polar aprotic solvents (e.g., DMF or toluene) to facilitate ring closure .
- Purification: Column chromatography or recrystallization to achieve >95% purity, as demonstrated in analogous pyrimidine syntheses .
Optimization variables include reaction temperature (80–120°C), catalyst loading (5–10 mol%), and solvent choice (DMF enhances cyclization efficiency) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer: Critical techniques include:
- IR Spectroscopy: Identify functional groups (e.g., carbonyl at ~1700 cm⁻¹, nitrile at ~2200 cm⁻¹) .
- NMR Spectroscopy:
- ¹H NMR: Assign methyl groups (δ 2.1–2.5 ppm), aromatic protons (δ 6.8–8.2 ppm), and oxo-protons (δ 10–12 ppm) .
- ¹³C NMR: Confirm nitrile (δ ~115 ppm), carbonyl (δ ~180 ppm), and aromatic carbons .
- Elemental Analysis: Validate empirical formulas (e.g., ±0.1% deviation between calculated and observed C/H/N ratios) .
Cross-referencing with X-ray crystallography (for solid-state conformation) is recommended .
Q. How can researchers determine the solubility profile of this compound, and what solvent systems are recommended for in vitro assays?
Methodological Answer:
- Solubility Screening: Use a tiered approach:
- Quantification: UV-Vis spectroscopy at λ_max (e.g., ~270 nm for indeno-pyridines) to measure concentration gradients .
- Stability: Monitor degradation in DMSO over 72 hours using HPLC .
Advanced Research Questions
Q. How can researchers resolve discrepancies between calculated and observed elemental analysis data?
Methodological Answer: Discrepancies may arise from hydration, residual solvents, or instrumental calibration. Mitigation strategies include:
- Replicate Analysis: Perform triplicate measurements to identify outliers.
- Thermogravimetric Analysis (TGA): Detect volatile impurities (e.g., water/solvent loss at 100–150°C) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) within 5 ppm error .
Example: A 2012 study reported calculated C: 57.13% vs. observed 57.24% for a related compound, attributed to trace solvent retention .
Q. What strategies can elucidate the compound’s crystal structure and conformational dynamics?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD):
- Computational Modeling: Density Functional Theory (DFT) to compare experimental vs. optimized bond lengths/angles .
Q. How should researchers design experiments to study structure-activity relationships (SAR) with modified substituents?
Methodological Answer:
- Substituent Variation: Systematically alter the heptyl chain length or pyridine methyl group.
- Biological Assays: Test derivatives for target binding (e.g., kinase inhibition) using SPR or fluorescence polarization .
- Data Correlation: Use QSAR models to link logP, steric bulk, and activity trends .
Example: Oxazolo-pyridine analogs showed enhanced activity with electron-withdrawing groups .
Q. How can conflicting spectroscopic data from different studies be systematically addressed?
Methodological Answer:
- Multi-Technique Validation: Cross-check NMR/IR data with mass spectrometry and XRD .
- Sample Purity: Re-purify via preparative HPLC (C18 column, acetonitrile/water gradient) .
- Reference Standards: Compare with published spectra of structurally similar compounds (e.g., indeno-pyridines with fluorophenyl groups) .
Q. What computational methods support the experimental characterization of this compound?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvation effects in DMSO/water mixtures to predict NMR shifts .
- Docking Studies: Map binding poses using AutoDock Vina against protein targets (e.g., PDB: 3ERT) .
- Electrostatic Potential Maps: Visualize reactive sites (e.g., nitrile group) using Gaussian09 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
